molecular formula C14H19Cl2N3OS B5116114 N-(2,4-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea

N-(2,4-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea

Cat. No. B5116114
M. Wt: 348.3 g/mol
InChI Key: CXVFYUJJBKRNNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea, commonly known as DMTU, is a chemical compound that has been widely used in scientific research for its unique properties. DMTU is a thiourea derivative that has been synthesized and studied for its antioxidant and neuroprotective effects. In

Mechanism of Action

DMTU exerts its antioxidant and neuroprotective effects by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. DMTU also modulates the activity of various signaling pathways, including the nuclear factor-κB and mitogen-activated protein kinase pathways.
Biochemical and Physiological Effects:
DMTU has been shown to have various biochemical and physiological effects in different cell types and animal models. It has been shown to improve cognitive function and reduce oxidative stress in aged rats. DMTU has also been shown to protect against ischemia-reperfusion injury in various organs, such as the heart, liver, and kidney. Moreover, DMTU has been studied for its potential therapeutic effects in cancer, diabetes, and other diseases.

Advantages and Limitations for Lab Experiments

DMTU has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has low toxicity and can be used at relatively high concentrations without affecting cell viability. DMTU is also a water-soluble compound that can be easily administered to cells and animals. However, DMTU has some limitations for lab experiments. It has a short half-life in vivo, which limits its effectiveness in certain experimental settings. Moreover, DMTU can interfere with some biochemical assays, such as the measurement of lipid peroxidation.

Future Directions

DMTU has promising potential for various biomedical applications. Future research should focus on elucidating the molecular mechanisms of DMTU's antioxidant and neuroprotective effects. Moreover, the development of more stable and effective analogs of DMTU could enhance its therapeutic potential. Furthermore, the potential use of DMTU in combination with other drugs or therapies should be explored. Finally, the translation of DMTU's preclinical findings into clinical trials should be pursued to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, DMTU is a thiourea derivative that has been widely used in scientific research for its antioxidant and neuroprotective properties. It has been shown to protect against oxidative stress-induced cell damage and death in various cell types and animal models. DMTU has promising potential for various biomedical applications, and future research should focus on elucidating its molecular mechanisms and developing more stable and effective analogs.

Synthesis Methods

DMTU can be synthesized by reacting 2,4-dichlorophenyl isothiocyanate with 3-(4-morpholinyl)propylamine in the presence of a base. The reaction yields DMTU as a white crystalline solid with a melting point of 154-156°C. The purity of the compound can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

DMTU has been extensively used in scientific research for its antioxidant and neuroprotective properties. It has been shown to protect against oxidative stress-induced cell damage and death in various cell types, including neurons, astrocytes, and endothelial cells. DMTU has also been studied for its potential therapeutic effects in various neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(3-morpholin-4-ylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2N3OS/c15-11-2-3-13(12(16)10-11)18-14(21)17-4-1-5-19-6-8-20-9-7-19/h2-3,10H,1,4-9H2,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVFYUJJBKRNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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